molecular formula C10H13NO3 B13625351 Methyl (R)-3-(2-amino-1-hydroxyethyl)benzoate

Methyl (R)-3-(2-amino-1-hydroxyethyl)benzoate

Cat. No.: B13625351
M. Wt: 195.21 g/mol
InChI Key: CXGYGCIXEKKEBV-VIFPVBQESA-N
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Description

Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid and contains an amino group and a hydroxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the amino group through a reductive amination process. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carboxylic acid derivative, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(1R)-2-hydroxy-1-(methylamino)ethyl]benzoate
  • Methyl 3-[(1R)-1-amino-2-hydroxyethyl]benzoate

Uniqueness

Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1

InChI Key

CXGYGCIXEKKEBV-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H](CN)O

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CN)O

Origin of Product

United States

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